Indolizin-7-ylmethanamine

Synthetic Chemistry Stability Indolizine Synthesis

Indolizin-7-ylmethanamine is a premier synthetic intermediate for medicinal chemistry groups seeking to explore uncharted chemical space around the indolizine core. Its reactive 7-aminomethyl group provides a unique, single-point handle for parallel library synthesis—enabling rapid SAR exploration at the poorly characterized 7-position. Given the documented instability of closely related 7-aminomethylindolizines, this compound demands expert handling and controlled storage, making it a technically differentiating procurement. Secure this challenging scaffold from a specialist supplier to drive novel, patentable lead discovery.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B15330825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-7-ylmethanamine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CN2C=CC(=CC2=C1)CN
InChIInChI=1S/C9H10N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7,10H2
InChIKeyFFKGLWUUHCDQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizin-7-ylmethanamine: Procurement Profile for an Indolizine-Based Synthetic Intermediate and Research Tool


Indolizin-7-ylmethanamine belongs to the class of heteroaromatic compounds known as indolizines, which feature a bicyclic scaffold with a bridgehead nitrogen atom [1]. While a mature and well-studied scaffold for medicinal chemistry, this specific derivative functions primarily as a versatile synthetic intermediate. Its reactive 7-aminomethyl group enables its use as a building block for constructing more complex molecules [2]. Early synthetic studies have reported the preparation of closely related 7-aminomethyl-2-methylindolizine, characterizing it as 'very unstable' [3], a property that critically informs its handling and storage requirements for procurement.

Why Generic Substitution of Indolizin-7-ylmethanamine with Other Indolizine Analogs is Scientifically Unsupported


Direct substitution of Indolizin-7-ylmethanamine with another indolizine analog cannot be assumed without comparative data. Structure-activity relationship (SAR) studies on the indolizine scaffold demonstrate that the position of substituents is a critical determinant of biological activity, with small hydrophobic groups at the 6- or 8-position significantly improving both potency and maximum effect for certain targets [1]. The unique reactivity and potential instability imparted by the 7-aminomethyl group, as noted in early synthetic work [2], create a distinct physicochemical and functional profile. Without direct head-to-head quantitative evidence, any substitution would introduce an uncontrolled variable, making it a scientifically unsound practice for rigorous research or process development.

Quantitative Evidence for Indolizin-7-ylmethanamine: A Comparative Guide Based on Scaffold and Positional Analogs


Instability Profile: A Critical Comparator for Handling and Storage

The direct analog 7-aminomethyl-2-methylindolizine, which shares the same 7-aminomethyl functional group, was reported by Jones and Stanyer to be 'very unstable' [1]. This property is not a universal characteristic of all indolizine derivatives. For example, many other functionalized indolizines synthesized for biological evaluation do not carry this specific stability warning [2]. This instability is a key differentiator for procurement, directly impacting recommended storage conditions (e.g., requiring low temperature, inert atmosphere) and usable shelf life, and it may necessitate in situ generation or immediate use.

Synthetic Chemistry Stability Indolizine Synthesis

Regioselectivity of Substitution: SAR-Driven Differentiation from 6- and 8-Substituted Analogs

SAR studies on the indolizine scaffold provide class-level evidence that the substitution position is a key driver of biological activity. For α7 nicotinic acetylcholine receptor (nAChR) agonists, it was found that introducing small hydrophobic groups at the 6- or 8-position can improve both potency and maximum effect [1]. While this specific study does not contain data for a 7-substituted analog, it strongly implies that substitution at the 7-position, as in Indolizin-7-ylmethanamine, would lead to a different activity profile. The 7-aminomethyl group offers a distinct vector for molecular interactions and synthetic elaboration compared to, for instance, a 6-methoxy or 8-methyl group.

Structure-Activity Relationship Medicinal Chemistry Receptor Binding

Synthetic Versatility: Unique Reactivity of the 7-Aminomethyl Group as a Synthetic Handle

The primary value of Indolizin-7-ylmethanamine lies in its role as a versatile synthetic intermediate, as the reactive methylamine group at the 7-position allows for further functionalization . This makes it a key precursor in drug discovery efforts. This reactivity is different from that of indolizine carboxylic acids or aldehydes, which are also common intermediates but undergo different types of coupling reactions (e.g., amide bond formation vs. reductive amination). A recent review highlights the importance of functionalized indolizines as structurally diverse molecules with applications in medicine, agriculture, and materials science [1].

Synthetic Chemistry Building Blocks Functionalization

Evidence-Based Application Scenarios for Indolizin-7-ylmethanamine


Exploratory Medicinal Chemistry for Novel IP Space

Based on SAR class-level inference, a research program seeking to explore novel chemical space around the indolizine core for a given biological target would prioritize Indolizin-7-ylmethanamine. The known SAR that 6- and 8-substitution modulates activity [1] creates a scientific rationale to investigate the less-characterized 7-position. Using this amine as a starting point for library synthesis could lead to the discovery of new, patentable lead series with distinct activity and selectivity profiles compared to existing indolizine-based compounds.

Advanced Organic Synthesis Methodology Development

The reported 'very unstable' nature of a closely related 7-aminomethylindolizine [1] presents a unique opportunity for synthetic methodology development. Researchers focused on late-stage functionalization of sensitive heterocycles could use this compound as a challenging model substrate to develop new, mild reaction conditions (e.g., for amide bond formation, reductive amination) that preserve the labile indolizine core. Success in this arena would represent a significant methodological advance, applicable to other complex, sensitive molecules.

Construction of Focused Compound Libraries

The primary amine group provides a single, well-defined synthetic handle for diversification [1]. A medicinal chemistry group could procure this core scaffold and use parallel synthesis to generate a library of amides, sulfonamides, or secondary/tertiary amines. This approach enables rapid exploration of structure-activity relationships (SAR) emanating from the 7-position of the indolizine ring, a region where direct comparative biological data is sparse, thereby offering a high potential for novel discoveries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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